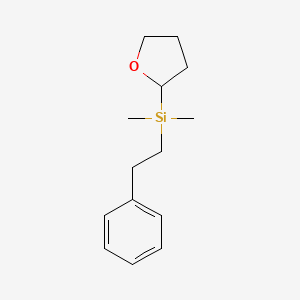
Dimethyl(oxolan-2-yl)(2-phenylethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(oxolan-2-yl)(2-phenylethyl)silane is an organosilicon compound with a unique structure that includes a dimethylsilyl group, an oxolane ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(oxolan-2-yl)(2-phenylethyl)silane typically involves the reaction of dimethylchlorosilane with oxolane and phenylethyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(oxolan-2-yl)(2-phenylethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silyl hydride.
Substitution: Nucleophilic substitution reactions can replace the oxolane or phenylethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Dimethyl(oxolan-2-yl)(2-phenylethyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in biomedical materials.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of dimethyl(oxolan-2-yl)(2-phenylethyl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The oxolane ring and phenylethyl group contribute to the compound’s reactivity and specificity in different applications.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(phenyl)(2-phenylethyl)silane
- Trimethoxysilane
- Dimethylphenylsilane
Uniqueness
Dimethyl(oxolan-2-yl)(2-phenylethyl)silane is unique due to the presence of the oxolane ring, which imparts distinct chemical properties compared to other similar compounds
Properties
CAS No. |
91826-64-1 |
|---|---|
Molecular Formula |
C14H22OSi |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
dimethyl-(oxolan-2-yl)-(2-phenylethyl)silane |
InChI |
InChI=1S/C14H22OSi/c1-16(2,14-9-6-11-15-14)12-10-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3 |
InChI Key |
KHFWHVJPBYEBLN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC1=CC=CC=C1)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















